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Compound of Interest

Compound Name: JNJ-40411813

Cat. No.: B1673069 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals working with JNJ-
40411813 (also known as ADX71149). Unexpected or contradictory data are not uncommon in

drug development; this resource aims to help interpret such findings in the context of available

preclinical and clinical study data.

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: We observe significantly higher 5-HT2A receptor occupancy in our in vivo rodent models

than predicted by our in vitro binding assays. Is this a known phenomenon for JNJ-40411813?

A1: Yes, this is a documented finding. While JNJ-40411813 has a moderate in vitro affinity for

the human 5-HT2A receptor, in vivo studies in rats have shown a surprisingly high receptor

occupancy.[1][2] This discrepancy is attributed to a rodent-specific metabolite of JNJ-40411813
that exhibits potent 5-HT2A antagonism.[3]

Troubleshooting Steps:

Metabolite Profiling: Conduct metabolite identification and profiling studies in your specific

animal model to determine the concentration and activity of the 5-HT2A active metabolite.

Comparative Studies: If feasible, compare your findings with data from species where this

metabolite is not prevalent or is present at lower concentrations.
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Pharmacodynamic Readouts: Correlate 5-HT2A receptor occupancy with relevant

pharmacodynamic endpoints to understand the functional consequences of this off-target

activity in your model.

Q2: Our preclinical models predicted strong therapeutic potential for JNJ-40411813 in anxiety

and epilepsy, but recent clinical trials have not demonstrated efficacy. How can we interpret this

disconnect?

A2: The discrepancy between promising preclinical data and a lack of efficacy in clinical trials is

a significant challenge in drug development and has been observed with JNJ-40411813.[4][5]

[6][7][8][9]

Anxious Depression: A Phase 2a proof-of-concept study in patients with major depressive

disorder (MDD) with significant anxiety symptoms did not show a significant improvement on

the primary endpoint.[7] While some secondary outcome measures showed potential

signals, the overall results did not support further development for this indication in the dose

range studied.[4][7]

Epilepsy: A Phase 2 trial of JNJ-40411813 as an adjunctive therapy for focal onset seizures

failed to meet its primary endpoint, showing no significant clinical benefit over placebo.[5][6]

[8][9] This was despite preclinical studies in epilepsy models demonstrating a synergistic

anti-epileptic effect when combined with levetiracetam.[10]

Potential Explanations & Troubleshooting:

Translational Validity of Animal Models: Re-evaluate the translational relevance of the

preclinical models used. The neurobiology of the human condition may not be fully

recapitulated in the animal models.

Dose and Exposure: Ensure that the doses and resulting plasma/brain concentrations used

in the clinical trials are comparable to those that produced efficacy in the preclinical models.

Patient Population Heterogeneity: The clinical trial population may have been more

heterogeneous than the preclinical models, potentially masking a therapeutic effect in a

specific subgroup.
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Target Engagement: Confirm target engagement at the clinical dose. While preclinical

studies showed good mGlu2 receptor occupancy, it is crucial to ensure the same is achieved

in the patient population.

Q3: We are observing agonist activity with JNJ-40411813 in our mGlu2 receptor assays, in

addition to its known positive allosteric modulator (PAM) activity. Is this expected?

A3: Yes, JNJ-40411813 has been shown to exhibit some direct agonist activity at the mGlu2

receptor, particularly at higher concentrations, in addition to its primary function as a PAM.[1] In

a [35S]GTPγS binding assay using CHO cells expressing the human mGlu2 receptor, JNJ-
40411813 demonstrated agonist activity with an EC50 of 2159 ± 1069 nmol/L.[1]

Experimental Considerations:

Concentration Range: Be mindful of the concentrations used in your assays. The agonist

activity is more pronounced at higher concentrations.

Assay System: The degree of agonist activity may vary depending on the cell line, receptor

expression level, and the specific functional assay being used.

Data Interpretation: When analyzing your data, consider the potential contribution of direct

agonism to the observed effects, especially when testing at micromolar concentrations.

Quantitative Data Summary
For ease of reference and comparison, the following tables summarize key in vitro and in vivo

pharmacological and pharmacokinetic parameters of JNJ-40411813.

Table 1: In Vitro Potency of JNJ-40411813
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Assay Receptor Cell Line Parameter Value Reference

[35S]GTPγS

Binding

Human

mGlu2
CHO

EC50 (PAM

activity)

147 ± 42

nmol/L
[1][2]

Ca2+

Mobilization

Human

mGlu2

HEK293

(Gα16

cotransfected

)

EC50 (PAM

activity)

64 ± 29

nmol/L
[1][2]

[35S]GTPγS

Binding

Human

mGlu2
CHO

EC50

(Agonist

activity)

2159 ± 1069

nmol/L
[1]

Radioligand

Binding

Human 5-

HT2A
- Kb 1.1 µmol/L [1][2]

Table 2: In Vivo Receptor Occupancy of JNJ-40411813 in Rats (Oral Administration)

Receptor ED50 Reference

mGlu2 16 mg/kg [1][2]

5-HT2A 17 mg/kg [1][2]

Table 3: Pharmacokinetic Parameters of JNJ-40411813 in Fed Rats (10 mg/kg p.o.)

Parameter Value Reference

Cmax 938 ng/mL [1][2]

Tmax 0.5 h [1]

Absolute Oral Bioavailability 31% [1][2]

Experimental Protocols
1. [35S]GTPγS Binding Assay for mGlu2 PAM Activity
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Objective: To determine the potency and efficacy of JNJ-40411813 as a positive allosteric

modulator of the mGlu2 receptor.

Materials:

CHO cell membranes expressing the human mGlu2 receptor.

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

[35S]GTPγS (specific activity ~1250 Ci/mmol).

GDP.

Glutamate.

JNJ-40411813.

Methodology:

Prepare a reaction mixture containing cell membranes, GDP (10 µM), and [35S]GTPγS

(0.05 nM) in the assay buffer.

Add varying concentrations of JNJ-40411813 in the presence of a fixed, sub-maximal

concentration of glutamate (e.g., EC20 concentration).

Incubate the mixture at 30°C for 60 minutes.

Terminate the reaction by rapid filtration through GF/B filters.

Wash the filters with ice-cold buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Data are expressed as a percentage of the maximal response to glutamate.

2. Ex Vivo mGlu2 Receptor Occupancy Study in Rats

Objective: To determine the in vivo potency of JNJ-40411813 to occupy mGlu2 receptors in

the brain.
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Materials:

Male Sprague-Dawley rats.

JNJ-40411813 formulated for oral administration.

[3H]JNJ-46281222 (a radiolabeled mGlu2 receptor PAM).

Methodology:

Administer JNJ-40411813 orally to different groups of rats at varying doses.

At a specified time point post-dosing (e.g., 1 hour), euthanize the animals and rapidly

remove the brains.

Dissect the brain region of interest (e.g., cortex).

Homogenize the tissue and prepare crude membrane fractions.

Incubate the membranes with a saturating concentration of [3H]JNJ-46281222.

Measure specific binding of the radioligand.

Receptor occupancy is calculated as the percentage reduction in specific binding in the

JNJ-40411813-treated groups compared to the vehicle-treated group.

Calculate the ED50 from the dose-response curve.

Visualizations
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Caption: Simplified signaling pathway of JNJ-40411813 as an mGlu2 PAM.
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Caption: Logical workflow for interpreting JNJ-40411813 data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric
modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

2. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric
modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. ADX-71149 - Wikipedia [en.wikipedia.org]

5. Addex stock tanks after lead drug flops in Phase II epilepsy trial [clinicaltrialsarena.com]

6. A randomized, double-blind, placebo-controlled, time-to-event study of the efficacy and
safety of JNJ-40411813 in combination with levetiracetam or brivaracetam in patients with
focal onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Efficacy and safety of an adjunctive mGlu2 receptor positive allosteric modulator to a
SSRI/SNRI in anxious depression - PubMed [pubmed.ncbi.nlm.nih.gov]

8. J&J Withdraws from Addex Epilepsy Drug After Phase II Failure [synapse.patsnap.com]

9. J&J halts Addex-partnered epilepsy drug after failed phase 2 trial [synapse.patsnap.com]

10. Campus Biotech | Addex mglu2 pam program to advance into epilepsy phase 2a proof of
concept clinical study [campusbiotech.com]

To cite this document: BenchChem. [Navigating Unexpected Outcomes in JNJ-40411813
Research: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673069#interpreting-unexpected-data-from-jnj-
40411813-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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